

PC190723: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PC190723 emerged as a pioneering antibacterial agent specifically targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of **PC190723**. It details its potent in vitro activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and its initial promise in preclinical in vivo models. Despite its potent bactericidal action, the clinical progression of **PC190723** was hampered by poor pharmaceutical properties, primarily low aqueous solubility. This led to the development of more soluble prodrugs and advanced analogs, such as TXY436 and TXA709, designed to improve its drug-like characteristics and enable clinical evaluation. This guide consolidates key quantitative data, outlines detailed experimental protocols used in its evaluation, and provides visual representations of its mechanism and the workflows involved in its development.

Discovery and Optimization

The journey to **PC190723** began with the identification of 3-methoxybenzamide (3-MBA) as a weak inhibitor of bacterial cell division that targets FtsZ.[1] A subsequent fragment-based drug discovery program aimed to improve upon this initial hit. This effort led to the synthesis of **PC190723**, a substituted benzamide derivative that combines the 3-methoxybenzamide core

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with a thiazolopyridine moiety through an ether linkage.[2] This structural optimization resulted in a significant enhancement of antibacterial potency.[1]

PC190723 was identified as one of the first potent and selective small-molecule inhibitors of FtsZ.[1][3] It demonstrated potent and specific bactericidal activity against Staphylococcus species, including multidrug-resistant strains of MRSA.[3] However, its progression was ultimately limited by poor formulation properties, which spurred further research into prodrugs and next-generation analogs.[3][4]

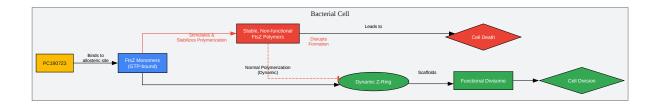
Mechanism of Action

PC190723 exerts its antibacterial effect through a novel mechanism: the over-stabilization of FtsZ polymers. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring, a dynamic structure that serves as a scaffold for the bacterial divisome and is essential for cytokinesis.[3][5]

The key steps in the mechanism of action are:

- Binding: **PC190723** binds to a specific allosteric site on the FtsZ protein, located in an interdomain cleft between the C-terminal domain and helix H7.[6][7] This binding site is analogous to the taxol-binding site on tubulin.[5][8]
- Polymerization Stimulation: The binding of PC190723 stimulates the GTP-dependent polymerization of FtsZ.[3] It effectively lowers the critical concentration required for assembly.
- Stabilization of Filaments: The compound stabilizes the resulting FtsZ protofilaments, making them rigid and non-functional.[5][10] This action is thought to lock FtsZ in a high-affinity, "straight" conformation that is competent for assembly but resistant to the dynamic disassembly required for normal Z-ring function.[9][10]
- Inhibition of Cell Division: The stable, aberrant FtsZ polymers cannot form a functional Z-ring.
 [3] This disruption of the divisome machinery blocks bacterial cell division, leading to cell filamentation in rod-shaped bacteria and an increase in cell volume in cocci like S. aureus, ultimately resulting in cell death.





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Caption: Mechanism of action of PC190723 targeting FtsZ.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of PC190723 and Derivatives



Compound	Organism	Strain	MIC (μg/mL)	MBC (μg/mL)	MBC/MIC Ratio
PC190723	S. aureus (MSSA)	ATCC 29213	1	-	-
S. aureus (MSSA)	8325-4	1.0	1.0	1	
S. aureus (MRSA)	ATCC 43300	1	-	-	_
S. aureus (MRSA)	ATCC 33591	1.0	2.0	2	
S. epidermidis	ATCC 12228	1	-	-	
TXY436	S. aureus (MSSA)	8325-4	1.0	1.0	1
(Prodrug)	S. aureus (MRSA)	ATCC 33591	1.0	2.0	2
Compound 1	S. aureus (MSSA)	ATCC 29213	0.12	-	-
(Analog)	S. aureus (MRSA)	ATCC 43300	0.12	-	-
S. epidermidis	ATCC 12228	0.12	-	-	_

Data compiled from multiple sources.[8][11] MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration).

Table 2: Biochemical and Pharmacokinetic Properties



Parameter	Compound	Value	Conditions / Species
FtsZ GTPase Inhibition (IC50)	PC190723	55 nM	In vitro assay
Solubility	PC190723	22.5 ± 1.6 μg/mL	10 mM Citrate, pH 2.6
TXY436	2,290 ± 199 μg/mL	10 mM Citrate, pH 2.6	
Prodrug Conversion (t1/2)	TXY436	18.2 ± 1.6 min	To PC190723 at pH 7.4
Elimination Half-life (t1/2)	PC190723	0.96 h	Mouse plasma (from TXY436 IV)
TXY436	0.26 h	Mouse plasma (IV admin)	
TXA707	3.65 h	Mouse plasma (from TXA709 IV)	_
Frequency of Resistance	PC190723	~3 x 10 ⁻⁸	S. aureus
TXY436	$(2.0 \pm 0.7) \times 10^{-8}$	S. aureus	

Data compiled from multiple sources.[8][12]

Development and Preclinical Studies

PC190723 demonstrated significant efficacy in a murine peritonitis model of S. aureus infection.[3] However, its poor aqueous solubility made formulation for both intravenous and oral administration challenging, hindering further clinical development.[3][4]

To overcome these limitations, a prodrug strategy was employed. TXY436, an N-Mannich base derivative, was synthesized.[3] TXY436 is approximately 100-fold more soluble than **PC190723** in an acidic aqueous vehicle suitable for oral administration.[8] At physiological pH, it rapidly converts to the active compound, **PC190723**.[8] Pharmacokinetic studies in mice revealed that



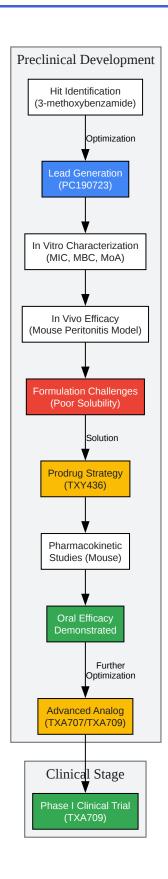




TXY436 was orally bioavailable and efficacious in systemic MRSA infection models, whereas orally administered **PC190723** was not.[8][13]

Further optimization led to the development of TXA707, an analog with improved metabolic stability, and its corresponding prodrug, TXA709.[12] This advanced candidate, TXA709, completed Phase I clinical trials with no serious adverse events reported and was granted Qualified Infectious Disease Product (QIDP) designation by the FDA.[3][9]





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Caption: Development workflow from hit identification to clinical trials.



Experimental ProtocolsFtsZ Polymerization Assay (Light Scattering)

This protocol is a generalized method for monitoring the effect of **PC190723** on FtsZ polymerization in real-time using right-angle light scattering.

Materials:

- Purified FtsZ protein (from S. aureus or B. subtilis)
- Polymerization Buffer (e.g., 50 mM MES or HEPES, 50 mM KCl, 10 mM MgCl₂, pH 6.5-6.8)
- GTP stock solution (10-20 mM in buffer)
- PC190723 stock solution (e.g., 1 mM in DMSO)
- Spectrofluorometer with a thermostatted cuvette holder
- · Micro-volume quartz cuvette

Procedure:

- Protein Preparation: Pre-clear the FtsZ stock solution by centrifugation at high speed (e.g., >100,000 x g) for 20 minutes at 4°C to remove any aggregates. Determine the concentration of the supernatant.
- Reaction Setup: In a microcuvette, prepare the reaction mixture by adding Polymerization Buffer, the desired final concentration of FtsZ (e.g., 5-10 μM), and either PC190723 (at various concentrations) or an equivalent volume of DMSO (vehicle control).
- Equilibration: Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate to 25°C or 30°C for 2-5 minutes.
- Baseline Reading: Record a stable baseline light scattering signal (Excitation and Emission wavelengths typically set to 350 nm).
- Initiation of Polymerization: Add GTP to a final concentration of 1-2 mM to initiate the polymerization reaction. Mix gently but thoroughly.



- Data Acquisition: Immediately begin recording the light scattering intensity over time for 10-30 minutes. An increase in light scattering indicates polymer formation.
- Analysis: Compare the rate and extent of polymerization in the presence of PC190723 to the vehicle control. An increased rate and final signal are indicative of polymerization stimulation and stabilization.

FtsZ GTPase Activity Assay

This protocol measures the GTP hydrolysis activity of FtsZ, which is typically modulated by polymerization dynamics. **PC190723** is expected to reduce the steady-state GTPase rate by stabilizing polymers.[14][15]

Materials:

- Purified FtsZ protein
- Assay Buffer (similar to Polymerization Buffer)
- GTP stock solution (1 mM)
- PC190723 stock solution (in DMSO)
- Malachite green reagent for phosphate detection
- 96-well microtiter plate
- Plate reader

Procedure:

- Reaction Setup: In the wells of a 96-well plate, add Assay Buffer, FtsZ (e.g., 5-10 μM), and varying concentrations of **PC190723** or DMSO vehicle.
- Pre-incubation: Pre-warm the plate to the desired reaction temperature (e.g., 30°C) for 5 minutes.
- Initiation: Start the reaction by adding GTP to each well (final concentration ~0.5-1 mM).



- Time-course Incubation: Incubate the plate at 30°C. At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in designated wells by adding the malachite green reagent, which also serves to detect the released inorganic phosphate (Pi).
- Color Development: Allow 15-20 minutes for color development.
- Measurement: Read the absorbance at ~620-650 nm using a plate reader.
- Analysis: Generate a standard curve using known concentrations of phosphate. Calculate
 the amount of Pi released at each time point for each condition. The GTPase rate is
 determined from the slope of the linear portion of the Pi concentration versus time plot.
 Compare the rates for PC190723-treated samples to the control.

Murine Peritonitis/Sepsis Model for In Vivo Efficacy

This protocol outlines a general procedure to assess the efficacy of FtsZ inhibitors against a systemic S. aureus infection in mice.

Materials:

- S. aureus strain (e.g., MRSA ATCC 43300)
- Tryptic Soy Broth (TSB) or other suitable growth medium
- · Sterile saline or PBS
- Gastric mucin (optional, to enhance virulence)
- 6-8 week old BALB/c mice (or other appropriate strain)
- Test compound (e.g., TXY436) formulated in a suitable vehicle (e.g., 10 mM citrate, pH 2.6 for oral gavage)
- Control antibiotics (e.g., vancomycin) and vehicle control

Procedure:



- Inoculum Preparation: Culture S. aureus overnight in TSB. The following day, subculture into fresh broth and grow to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL). The inoculum can be mixed with gastric mucin to increase infectivity.
- Infection: Administer a lethal or sub-lethal dose of the bacterial suspension (e.g., 0.5 mL) to each mouse via intraperitoneal (IP) injection.
- Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, control antibiotic, or vehicle control to groups of mice. Administration can be via oral gavage (p.o.), intravenous (i.v.), or subcutaneous (s.c.) routes. Dosing may be repeated at specified intervals.
- Monitoring: Monitor the mice for signs of illness and mortality over a period of 7-14 days.
- Endpoint Analysis: The primary endpoint is typically survival (percent survival over time).
 Secondary endpoints can include determining the bacterial load in key organs (spleen, liver, kidneys) at a specific time point post-infection. To do this, mice are euthanized, organs are harvested aseptically, homogenized, and serial dilutions are plated to enumerate CFU.
- Analysis: Compare the survival curves between treatment groups using statistical methods like the log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

PC190723 was a landmark discovery in the search for novel antibiotics, validating FtsZ as a viable antibacterial target. While its own development was curtailed by physicochemical shortcomings, the knowledge gained from its study has been invaluable. The mechanism of stabilizing FtsZ polymers represents a distinct and effective way to kill bacteria, including highly resistant pathogens. The subsequent development of prodrugs and advanced analogs like TXA709 demonstrates a successful strategy to overcome the initial hurdles of a promising lead compound. The ongoing research into FtsZ inhibitors, built on the foundation laid by PC190723, continues to hold promise for delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.



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